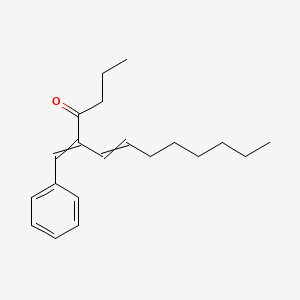![molecular formula C15H23ClN2O2 B12530236 N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea CAS No. 803729-86-4](/img/structure/B12530236.png)
N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with 3-(5-methoxypentyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thioethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on cellular processes and interactions with biomolecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The chloroethyl group may also participate in alkylation reactions, modifying biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the methoxypentyl group, potentially altering its reactivity and biological activity.
N-(2-Bromoethyl)-N’-[3-(5-methoxypentyl)phenyl]urea: Similar structure but with a bromo group instead of a chloro group, which may affect its chemical properties.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea is unique due to the presence of both the chloroethyl and methoxypentyl groups, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
803729-86-4 |
|---|---|
Fórmula molecular |
C15H23ClN2O2 |
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[3-(5-methoxypentyl)phenyl]urea |
InChI |
InChI=1S/C15H23ClN2O2/c1-20-11-4-2-3-6-13-7-5-8-14(12-13)18-15(19)17-10-9-16/h5,7-8,12H,2-4,6,9-11H2,1H3,(H2,17,18,19) |
Clave InChI |
GQURYLJDVHLNAM-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
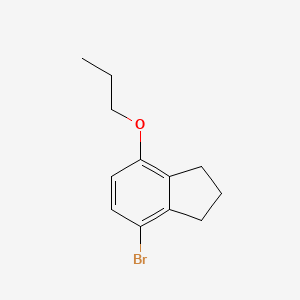
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
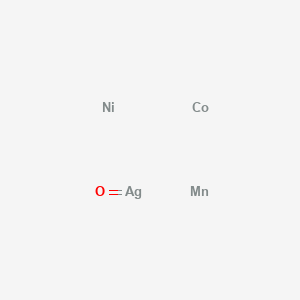
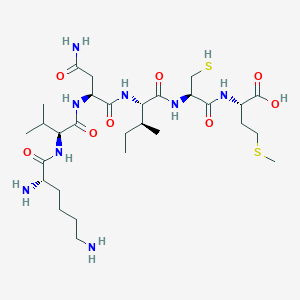
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)

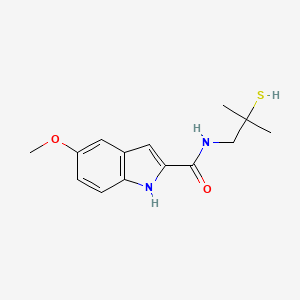
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
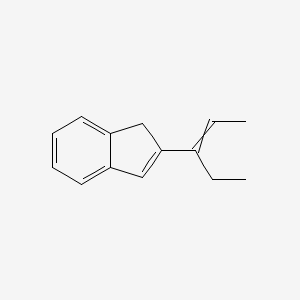
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

